DL-Alanine-3,3,3-d3

説明

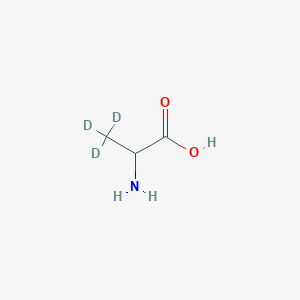

DL-Alanine-3,3,3-d3, also known as deuterated alanine, is an isotopically labeled compound . It has a linear formula of CD3CH(NH2)CO2H . The molecular weight is 92.11 .

Molecular Structure Analysis

The molecular structure of DL-Alanine-3,3,3-d3 is represented by the formula CD3CH(NH2)CO2H . It has a molecular weight of 92.11 .Physical And Chemical Properties Analysis

DL-Alanine-3,3,3-d3 is a solid substance . It has a melting point of 289 °C . .科学的研究の応用

Stable Isotope Labeling

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Metabolic Studies

DL-Alanine-3,3,3-d3 plays a key role in the glucose-alanine cycle between tissues and liver . This makes it valuable for metabolic studies, particularly those investigating the role of the glucose-alanine cycle in various physiological and pathological conditions.

Nanoparticle Production

DL-Alanine-3,3,3-d3 can be used as a reducing and a capping agent in the production of nanoparticles . This application is particularly relevant in the field of nanotechnology, where control over the size and shape of nanoparticles is crucial.

Transition Metals Chelation Research

DL-Alanine-3,3,3-d3 can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) . This can be useful in studying the interactions between these metals and various biological systems.

Sweetener Research

DL-Alanine-3,3,3-d3, a sweetener, is classed together with glycine, and sodium saccharin . It can be used in research related to taste perception and the development of new sweeteners.

Chiral Metabolomics

DL-Alanine-3,3,3-d3 can be used in chiral metabolomics, a field that involves the study of chiral molecules in metabolism . This can provide insights into the role of chirality in biological systems.

作用機序

Target of Action

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.

Mode of Action

DL-Alanine-3,3,3-d3 interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .

Biochemical Pathways

DL-Alanine-3,3,3-d3 is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .

特性

IUPAC Name |

2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583939 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanine-3,3,3-d3 | |

CAS RN |

53795-94-1 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

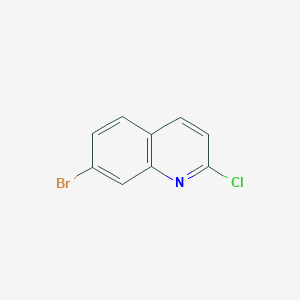

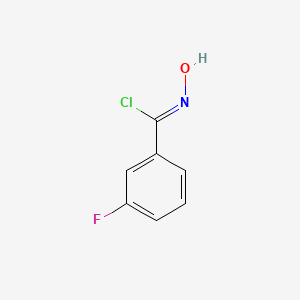

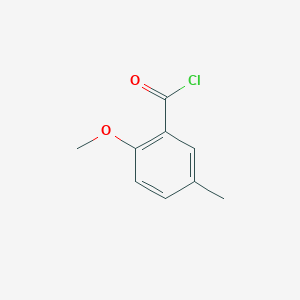

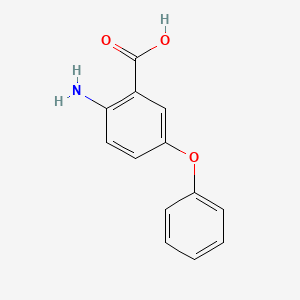

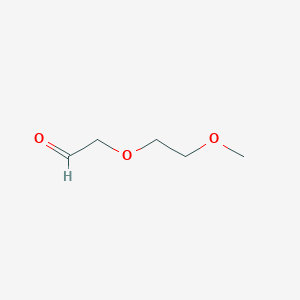

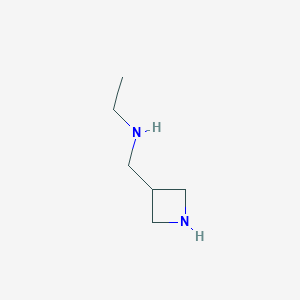

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)